3-Octanol

Vue d'ensemble

Description

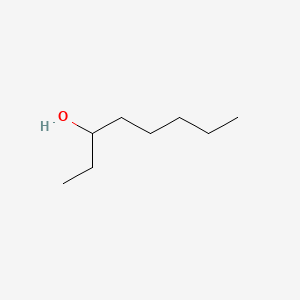

3-Octanol, also known as octan-3-ol, is an organic compound with the molecular formula C8H18O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the third carbon of an eight-carbon chain. This compound is a colorless, transparent liquid with a mild, pleasant odor. It is commonly used in the fragrance and flavor industry due to its characteristic scent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Octanol can be synthesized through various methods. One common method involves the reduction of ethyl-n-amyl ketone using sodium in an ether solution . Another method includes the aerobic reduction of olefins catalyzed by hydrazine hydrate in acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of octanal, which is derived from the hydroformylation of heptene. This process involves the addition of hydrogen to octanal in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form 3-octanone. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: this compound can be reduced to octane by catalytic hydrogenation. This reaction involves the use of hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) under high pressure.

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting this compound with hydrogen chloride (HCl) can produce 3-chlorooctane.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

- Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), high pressure.

- Substitution: Hydrogen chloride (HCl).

Major Products:

- Oxidation: 3-Octanone.

- Reduction: Octane.

- Substitution: 3-Chlorooctane.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

3-Octanol is widely used in the production of flavors and fragrances. It serves as a precursor for the synthesis of various esters that are integral to flavor formulations. Its strong odor profile makes it suitable for creating artificial flavors, particularly in food products like orange flavoring .

Pharmaceutical Applications

The compound is utilized in the synthesis of pharmaceuticals and plasticizers. Its properties allow it to act as a solvent or intermediate in drug formulation processes. Research indicates that this compound may also play a role in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs .

Environmental Science

In environmental studies, this compound is employed to evaluate partition coefficients in octanol-water systems, which are crucial for understanding the bioavailability and toxicity of various compounds . It serves as a model compound for assessing the behavior of organic pollutants in aquatic environments.

Case Study 1: Flavoring Agent Development

A study conducted on the use of this compound in flavoring agents highlighted its effectiveness in enhancing the sensory profiles of food products. The research demonstrated that incorporating this compound significantly improved flavor intensity and consumer acceptance in citrus-flavored beverages.

Case Study 2: Pharmaceutical Formulation

In a pharmaceutical context, this compound was tested as a solvent for poorly soluble drugs. The study revealed that formulations containing this compound enhanced drug solubility and bioavailability, leading to improved therapeutic efficacy compared to traditional solvents.

Mécanisme D'action

The mechanism of action of 3-Octanol involves its interaction with biological membranes and proteins. As a volatile organic compound, it can diffuse through cell membranes and affect cellular processes. In fungi, this compound has been shown to disrupt membrane integrity, leading to cell death . It can also modulate signaling pathways in plants and microorganisms, affecting their growth and development .

Comparaison Avec Des Composés Similaires

- 1-Octanol

- 2-Octanol

- 4-Octanol

Comparison: 3-Octanol is unique among its isomers due to the position of the hydroxyl group on the third carbon. This position affects its physical and chemical properties, such as boiling point, solubility, and reactivity. For example, 1-Octanol has a higher boiling point and is less soluble in water compared to this compound due to the hydroxyl group being at the end of the carbon chain . Similarly, 2-Octanol and 4-Octanol have different reactivity patterns due to the varying positions of the hydroxyl group.

Activité Biologique

3-Octanol, a straight-chain fatty alcohol with the molecular formula C8H18O, has garnered attention in various fields due to its biological activities. This article reviews its biological properties, including cytotoxicity, antioxidant effects, and pheromonal activities.

- Molecular Formula : C8H18O

- Molecular Weight : 130.23 g/mol

- CAS Number : 111-87-5

1. Cytotoxicity and Antioxidant Properties

Recent studies have investigated the cytotoxic and antioxidant properties of this compound alongside other monoterpenes. In one study, this compound was evaluated for its effects on brine shrimp lethality and hemolytic activity in mice erythrocytes.

- Brine Shrimp Lethality Bioassay :

- Hemolysis Test :

- Antioxidant Activity :

| Test Type | Concentration (μg/mL) | Observed Effect |

|---|---|---|

| Brine Shrimp Lethality | ≥125 | Increased toxicity |

| Hemolysis | ≤250 | <25% hemolysis |

| DPPH Scavenging | Variable | Moderate scavenging capacity |

2. Pheromonal Activity

This compound has been identified as a significant pheromone in certain ant species. Research indicates that the (R)-(-)-3-octanol is an active attractant pheromone for Myrmica ants.

- Study Findings :

3. Hormonal-like Effects

Another notable aspect of this compound is its hormone-like action observed in fungal species such as Botrytis cinerea. The compound has been identified as a bioactive substance that can influence physiological processes in other organisms.

- Research Insights :

Case Studies and Research Findings

-

Antioxidant Potential :

A comparative study on several monoterpenes including this compound demonstrated that while it possesses some antioxidant properties, it is overshadowed by more potent compounds like nerol and estragole . -

Ecological Role :

The identification of this compound as a pheromone in Myrmica ants illustrates its ecological significance, potentially influencing social behaviors within ant colonies .

Propriétés

IUPAC Name |

octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPBPVERJPACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862252 | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a strong, oily-nutty, herbaceous odour | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.824 | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0 | |

| Record name | 3-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alcohol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-octanol?

A1: this compound has the molecular formula C8H18O and a molecular weight of 130.23 g/mol.

Q2: Does the position of the hydroxyl group in octanol isomers affect their properties?

A2: Yes, the position of the hydroxyl group significantly influences the properties of octanol isomers. For example, [] n-octanol exhibits a more extended interfacial structure compared to this compound in molecular dynamic simulations, attributed to the differing molecular topology.

Q3: Is there a difference in the aroma profiles of oyster mushrooms based on the presence of specific volatile compounds like this compound?

A3: Yes, this compound contributes to the unique aroma profiles of oyster mushrooms. Research [] has shown its presence alongside other volatile compounds like 1-octen-3-ol and 3-octanone in varying concentrations across different Pleurotus species cultivated in Korea.

Q4: Can this compound be used to control stored-product insect pests?

A4: Research suggests that this compound exhibits insecticidal activity against pests like Tribolium castaneum and Lasioderma serricorne. A study [] found this compound to have significant contact toxicity against T. castaneum and notable fumigant toxicity against L. serricorne.

Q5: How does the environment of a TiO2 photocatalyst influence the photocatalytic oxidation of this compound?

A5: The rate and products of this compound photocatalytic oxidation are affected by the environment surrounding the TiO2 photocatalyst. [] The presence of water, salt (NaCl), and the hydrophilic/hydrophobic nature of the catalyst influence the CO2 evolution rate and the formation of organic byproducts like 3-octanone, n-hexanal, and n-pentanal.

Q6: Does this compound play a role in the interaction between the pine wood nematode and the fungus Botrytis cinerea?

A6: Yes, this compound, along with 1-octen-3-ol, has been identified as a hormone-like substance produced by Botrytis cinerea, which exhibits attracting, molting, and multiplication activities on the pine wood nematode (Bursaphelenchus xylophilus) []. These compounds, similar to β-myrcene from pine trees, may be crucial for the nematode's growth.

Q7: How does this compound impact the hatching of soybean cyst nematodes?

A7: While volatile organic compounds (VOCs) released by various plants stimulated hatching, individual testing of this compound revealed an inhibitory effect []. At specific concentrations, this compound, similar to the nematicide carbofuran, reduced hatching and showed nematicidal activity against Heterodera glycines.

Q8: Can this compound be synthesized with high enantiomeric purity, and what is its significance?

A8: Yes, both enantiomers of this compound, which acts as a pheromone for various ant species, can be synthesized with high enantiomeric purity (almost 100% ee) []. This is achieved through a two-step enzymatic hydrolysis using Pseudomonas cepacia lipase in an acetone-water system. High enantiomeric purity is crucial as different enantiomers can have distinct biological activities.

Q9: What role does this compound play in the aroma profile of Elsholtzia ciliata?

A9: this compound is a significant component of the volatile compounds found in Elsholtzia ciliata, alongside Elsholtzia ketone and caryophyllene []. This highlights its contribution to the plant's unique aroma.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.